molecular formula C18H15ClN2O2 B11036167 1-Benzyl-4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

1-Benzyl-4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B11036167
M. Wt: 326.8 g/mol
InChI Key: QTUCGRXWRYSLQF-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a synthetic organic compound that belongs to the class of tetrahydropyrazine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a tetrahydropyrazine ring

Preparation Methods

The synthesis of 1-Benzyl-4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyrazine ring.

    Introduction of the Benzyl Group: The benzyl group is introduced through a substitution reaction, often using benzyl halides in the presence of a base.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a nucleophilic substitution reaction, using chlorophenyl derivatives and suitable catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-Benzyl-4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Benzyl-4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is utilized in the development of new materials and as a precursor in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-Benzyl-4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can be compared with other similar compounds, such as:

    1-Benzyl-3-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione: This compound lacks the chlorophenyl group, which may result in different chemical and biological properties.

    1-Benzyl-4-(4-chlorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione: The position of the chlorophenyl group is different, potentially affecting its reactivity and biological activity.

    1-Benzyl-4-[(3-bromophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione: The presence of a bromine atom instead of chlorine may lead to variations in its chemical behavior and applications.

Properties

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

1-benzyl-4-[(3-chlorophenyl)methyl]pyrazine-2,3-dione

InChI

InChI=1S/C18H15ClN2O2/c19-16-8-4-7-15(11-16)13-21-10-9-20(17(22)18(21)23)12-14-5-2-1-3-6-14/h1-11H,12-13H2

InChI Key

QTUCGRXWRYSLQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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